2-[2-(Methylthio)-4-thiazolyl]acetic Acid

thiazole derivative molecular weight structure-activity relationship

Sourcing inconsistent thiazole acetic acid analogs can compromise cephalosporin scaffold integrity and regulatory reproducibility. 2-[2-(Methylthio)-4-thiazolyl]acetic acid (CAS 32672-26-7) provides the exact methylthio substitution required for target antibiotic pathways. - Ensures correct antibiotic spectrum: the 2-methylthio group is critical for proper pharmacokinetic profile and activity. - Single carboxylic acid donor enables cleaner amide coupling vs. amino-substituted analogs, improving product purity. - Fragment-like physicochemical profile (MW 189.3, XLogP3 1.3) supports LC-MS/NMR detection in FBDD workflows.

Molecular Formula C6H7NO2S2
Molecular Weight 189.3 g/mol
CAS No. 32672-26-7
Cat. No. B12124863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Methylthio)-4-thiazolyl]acetic Acid
CAS32672-26-7
Molecular FormulaC6H7NO2S2
Molecular Weight189.3 g/mol
Structural Identifiers
SMILESCSC1=NC(=CS1)CC(=O)O
InChIInChI=1S/C6H7NO2S2/c1-10-6-7-4(3-11-6)2-5(8)9/h3H,2H2,1H3,(H,8,9)
InChIKeyWKMQMTPTZWDBRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Methylthio)-4-thiazolyl]acetic Acid: Identity and Procurement Specifications


2-[2-(Methylthio)-4-thiazolyl]acetic acid (CAS 32672-26-7) is a thiazole derivative with molecular formula C₆H₇NO₂S₂ and molecular weight 189.3 g/mol, characterized by a methylthio (-SCH₃) substituent at the 2-position of the thiazole ring and an acetic acid (-CH₂COOH) side chain at the 4-position . The compound exhibits a calculated XLogP3 of 1.3 and a predicted pKa of approximately 4.79 for the carboxylic acid moiety . It is commercially available as a light beige crystalline powder and is supplied exclusively for research and development purposes, with documented utility as a synthetic building block in medicinal chemistry and as an intermediate in cephalosporin antibiotic synthesis pathways [1].

Why Generic Thiazole Acetic Acid Analogs Cannot Substitute


Thiazole acetic acid derivatives are not functionally interchangeable due to structure-activity relationship (SAR) constraints that govern both chemical reactivity and biological target engagement. The target compound 2-[2-(methylthio)-4-thiazolyl]acetic acid incorporates a methylthio group at the 2-position, which distinguishes it from analogs such as 2-methylthiazole-4-acetic acid (CAS 13797-62-1; methyl substitution), 2-mercapto-4-methyl-5-thiazoleacetic acid (CAS 34272-64-5; thiol substitution), and 2-aminothiazole-4-acetic acid (CAS 29676-71-9; amino substitution) . These substitution patterns alter molecular weight, lipophilicity, hydrogen bonding capacity, and metabolic stability [1]. In cephalosporin antibiotic synthesis pathways, the specific thiazole moiety directly determines the resulting antibiotic's spectrum of activity and pharmacokinetic profile; substitution with an incorrect analog yields a structurally distinct final product that lacks regulatory and functional equivalence [2].

Quantitative Differentiation Evidence for Scientific Selection


Molecular Weight Differentiation: Methylthio vs. Methyl and Mercapto

2-[2-(Methylthio)-4-thiazolyl]acetic acid (MW 189.3 g/mol) is structurally and physicochemically distinct from its closest commercially available analog, 2-methylthiazole-4-acetic acid (CAS 13797-62-1; MW 157.19 g/mol). The methylthio substitution contributes an additional 32.1 g/mol relative to the methyl-substituted analog, a mass difference of approximately 20% that fundamentally alters the compound's physicochemical properties and synthetic utility . When compared to 2-mercapto-4-methyl-5-thiazoleacetic acid (CAS 34272-64-5; MW 189.26 g/mol), the compounds are isobaric but differ in substitution pattern and oxidation state at the 2-position (methylthio vs. thiol), resulting in distinct reactivity profiles [1].

thiazole derivative molecular weight structure-activity relationship chemical procurement

Lipophilicity and Chromatographic Behavior

2-[2-(Methylthio)-4-thiazolyl]acetic acid exhibits a calculated XLogP3 value of 1.3, reflecting moderate lipophilicity conferred by the methylthio substituent . This value is substantially lower than that of structurally related thiazole-4-acetic acid derivatives bearing aromatic substituents (e.g., 2-(4-ethoxyphenyl)-4-thiazoleacetic acid, which is documented as a fragment molecule with distinct physicochemical parameters) [1]. The XLogP3 of 1.3 positions this compound in a partition coefficient range suitable for reversed-phase chromatographic purification (optimal retention on C18 columns with acetonitrile/water mobile phases) and liquid-liquid extraction workflows [2].

lipophilicity XLogP3 chromatography extraction efficiency

Hydrogen Bonding and Amide Coupling Selectivity

2-[2-(Methylthio)-4-thiazolyl]acetic acid possesses 5 hydrogen bond acceptor atoms and 1 hydrogen bond donor atom (the carboxylic acid -OH) . This hydrogen bonding profile distinguishes it from 2-aminothiazole-4-acetic acid (CAS 29676-71-9), which incorporates an amino group at the 2-position and thus presents an additional hydrogen bond donor and a different acceptor count. The absence of an amino group eliminates competing nucleophilic sites during carbodiimide-mediated amide coupling reactions, thereby reducing the formation of undesired side products [1].

hydrogen bonding amide coupling esterification synthetic chemistry

Cephalosporin Intermediate Pathway Specificity

2-[2-(Methylthio)-4-thiazolyl]acetic acid and its thioester derivatives are explicitly claimed as intermediates in cephalosporin antibiotic synthesis pathways [1]. This pathway is documented in patent literature describing thioester derivatives of thiazolyl acetic acid and their use in preparing cephalosporin compounds, distinguishing this compound from thiazole acetic acid derivatives that lack the methylthio functionality and are not specified for this antibiotic scaffold [2]. In contrast, 2-mercapto-4-methyl-5-thiazoleacetic acid (CAS 34272-64-5) serves as the side-chain acid specifically for cefodizime, a distinct third-generation cephalosporin [3].

cephalosporin synthesis antibiotic intermediate pharmaceutical manufacturing thiazole building block

Acetic Acid vs. Carboxylic Acid Substitution Pattern

2-[2-(Methylthio)-4-thiazolyl]acetic acid incorporates an acetic acid side chain at the 4-position, distinguishing it from 2-(methylthio)thiazole-4-carboxylic acid (CAS 907543-75-3), which features a carboxylic acid group directly attached to the thiazole ring . This structural variation alters the compound's acid strength (pKa) and its reactivity in esterification and amidation reactions. The acetic acid side chain provides an additional methylene spacer that influences steric accessibility and conjugation efficiency in bioconjugate chemistry .

synthetic intermediate functional group differentiation carboxylic acid thiazole chemistry

Research and Industrial Application Scenarios


Cephalosporin Antibiotic Intermediate Synthesis

This compound serves as a thiazole building block in cephalosporin antibiotic synthesis, with patent literature explicitly claiming thioester derivatives of 2-[2-(methylthio)-4-thiazolyl]acetic acid for preparing cephalosporin compounds . Its methylthio substitution distinguishes it from alternative thiazole acetic acids used for other cephalosporin scaffolds (e.g., 2-mercapto-4-methyl-5-thiazoleacetic acid for cefodizime) [1]. Procurement of this specific CAS number ensures the intended antibiotic scaffold is produced, which is essential for regulatory compliance and reproducible pharmacological evaluation.

Fragment-Based Drug Discovery and Lead Optimization

With a molecular weight of 189.3 g/mol, calculated XLogP3 of 1.3, and 5 hydrogen bond acceptor sites, 2-[2-(methylthio)-4-thiazolyl]acetic acid falls within fragment-like chemical space suitable for fragment-based drug discovery (FBDD) campaigns . Its physicochemical profile enables detection by LC-MS and NMR in fragment screening workflows. Thiazole-containing fragments are actively employed in FBDD campaigns due to their synthetic tractability and potential for elaboration into drug-like molecules [1].

Thiazole Heterocyclic Library Synthesis

The compound's carboxylic acid functionality enables efficient amide coupling and esterification for generating diverse thiazole-based compound libraries. Its moderate lipophilicity (XLogP3 1.3) and defined hydrogen bonding profile (5 H-bond acceptors, 1 H-bond donor) make it a predictable building block for combinatorial chemistry applications . Unlike 2-aminothiazole-4-acetic acid, which contains a competing amino nucleophile, the target compound's single carboxylic acid donor provides cleaner coupling reactions and improved product purity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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